molecular formula C13H22N2O2 B2447101 Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate CAS No. 1824912-34-6

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate

Cat. No.: B2447101
CAS No.: 1824912-34-6
M. Wt: 238.331
InChI Key: SVAORWFWNYGRSZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Biological Activity

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate is a compound with significant potential in various biological contexts, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1217656-59-1
  • MDL Number : MFCD08275943

This compound functions primarily as a modulator of neurotransmitter systems and has shown promise in various therapeutic applications, including:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated its ability to enhance cell viability in the presence of neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it has been shown to reduce TNF-α production and improve the survival of astrocytes exposed to Aβ 1-42 .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against multidrug-resistant bacterial strains. Its selective toxicity towards bacterial cells over mammalian cells suggests potential as an antimicrobial agent .
  • Anti-inflammatory Properties : In addition to its neuroprotective effects, the compound has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotection in Alzheimer's Disease Models

A study investigating the effects of this compound on astrocytes revealed that treatment with the compound significantly improved cell viability when co-administered with Aβ 1-42 peptides. The results indicated a reduction in cell death by approximately 20% compared to controls treated only with Aβ 1-42 . This suggests that the compound may offer a protective mechanism against neurodegenerative processes.

Antimicrobial Screening

In another study focused on developing new antimicrobial agents, this compound was screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The compound demonstrated high activity levels, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Comparative Biological Activity Table

Biological ActivityMechanismReference
NeuroprotectionReduces TNF-α and enhances astrocyte viability
AntimicrobialEffective against multidrug-resistant bacteria
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAORWFWNYGRSZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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